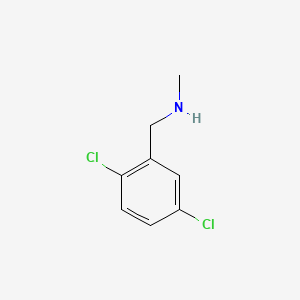

N-(2,5-二氯苄基)-N-甲基胺

描述

N-(2,5-Dichlorobenzyl)-N-methylamine is a chemical compound that is structurally related to various other compounds studied for their potential biological activities and interactions with biological receptors. Although the specific compound N-(2,5-Dichlorobenzyl)-N-methylamine is not directly mentioned in the provided papers, compounds with similar structural motifs have been synthesized and characterized for their biological relevance, particularly in the context of sigma receptor binding affinity and potential therapeutic applications.

Synthesis Analysis

The synthesis of related compounds involves the formation of N-alkyl and N-arylethyl amine derivatives. For instance, the synthesis of N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine demonstrates the creation of a compound with high affinity for sigma receptors, suggesting that similar synthetic strategies could be applied to the synthesis of N-(2,5-Dichlorobenzyl)-N-methylamine .

Molecular Structure Analysis

The molecular structure of related compounds has been explored through various techniques, including X-ray crystallography and computational studies. For example, the crystal structure of N,N-di[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazole-3-yl)methyl]ethanamine was determined, revealing planar benzoxazole ring systems and intermolecular interactions within the crystal lattice . These findings provide insights into how the molecular structure of N-(2,5-Dichlorobenzyl)-N-methylamine might be analyzed.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been studied in the context of their potential as therapeutic agents. For instance, N-((2,3-dichlorophenyl)(ethoxy)methyl)-2-methoxy-4-nitrobenzenamine was synthesized and its interactions with proteins relevant to SARS-CoV-2 were investigated through molecular docking studies . This suggests that N-(2,5-Dichlorobenzyl)-N-methylamine could also be analyzed for its chemical reactivity with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally related compounds have been characterized using spectroscopic methods and theoretical calculations. For example, N-(2,4-dichlorobenzylidene)-3-methylbenzenamine was studied using FT-IR, Raman, NMR, and UV-VIS spectroscopy, and its thermal stability was assessed . These techniques could be employed to determine the properties of N-(2,5-Dichlorobenzyl)-N-methylamine, including its vibrational frequencies, NMR chemical shifts, and stability.

科学研究应用

-

Chemical Synthesis

- Dichlorobenzonitriles are important organic intermediates for the production of many fine chemicals .

- A novel route for efficient preparation of 2,5-dichlorobenzonitrile was developed by chloromethylation of p-dichlorobenzene first, followed by catalyzed ammoxidation of the 2,5-dichlorobenzyl chloride .

- The products were confirmed by 1H NMR, MS, and elemental analysis with a total yield of 67% .

-

Pharmaceutical Intermediates

-

Herbicides

-

Pesticides

-

Dyes

-

Engineering Plastics

-

Biological Potential of Indole Derivatives

- Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

- Indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .

-

Photochemical Benzylic Bromination

- A detailed development of photochemical benzylic brominations using a NaBrO3/HBr bromine generator in continuous flow mode is reported .

- The photochemical transformation achieved exceptionally high throughput, providing complete conversion in residence times as low as 15 seconds .

- The organic solvent-free preparation of two pharmaceutically relevant building blocks was demonstrated with outstanding mass efficiency, by monobromination (1.17 kg scale in 230 min, PMI = 3.08) or dibromination (15 g scale in 20 min, PMI = 3.64) .

-

Biological Potential of Indole Derivatives

- Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

- Indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .

-

Photochemical Benzylic Bromination

- A detailed development of photochemical benzylic brominations using a NaBrO3/HBr bromine generator in continuous flow mode is reported .

- The photochemical transformation achieved exceptionally high throughput, providing complete conversion in residence times as low as 15 seconds .

- The organic solvent-free preparation of two pharmaceutically relevant building blocks was demonstrated with outstanding mass efficiency, by monobromination (1.17 kg scale in 230 min, PMI = 3.08) or dibromination (15 g scale in 20 min, PMI = 3.64) .

安全和危害

属性

IUPAC Name |

1-(2,5-dichlorophenyl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N/c1-11-5-6-4-7(9)2-3-8(6)10/h2-4,11H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBWHXHJPISASFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C(C=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50238139 | |

| Record name | Benzenemethanamine, 2,5-dichloro-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-Dichlorobenzyl)-N-methylamine | |

CAS RN |

90390-16-2 | |

| Record name | 2,5-Dichloro-N-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90390-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanamine, 2,5-dichloro-N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090390162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, 2,5-dichloro-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(Trifluoromethoxy)phenyl]hydrazine](/img/structure/B1297727.png)

![3-Chloro-8-nitroimidazo[1,2-a]pyridine](/img/structure/B1297739.png)

![4-(Benzo[d]thiazol-2-yl)isoxazol-5-amine](/img/structure/B1297754.png)

![4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B1297759.png)